molecular formula C8H10BrNO3 B1389832 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide CAS No. 878775-97-4

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide

Cat. No. B1389832
CAS RN: 878775-97-4
M. Wt: 248.07 g/mol
InChI Key: SRDWIAFPYJIWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide (3-OPAH) is an organic compound which has been studied extensively for its potential therapeutic applications. 3-OPAH is a bromide salt of 3-(2-oxo-2H-pyridin-1-yl)-propionic acid, a compound with a number of unique properties. It is a small molecule that can be easily synthesized and is relatively stable in aqueous solutions. 3-OPAH has been studied for its potential to act as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Scientific Research Applications

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been studied extensively in scientific research due to its potential therapeutic applications. It has been studied as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been studied as a potential agent for the treatment of cancer, as an antioxidant, and as a potential agent for the treatment of metabolic disorders.

Mechanism of Action

The exact mechanism of action of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is not yet fully understood. However, it is believed that 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide may reduce inflammation and pain. In addition, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been shown to act as an agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to act as an agonist of the G protein-coupled receptor GPR119. In addition, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been shown to reduce the levels of reactive oxygen species, which are molecules that can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and is relatively stable in aqueous solutions. It also has a number of biochemical and physiological effects, making it suitable for use in a variety of experiments. However, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide also has some limitations. It is not as potent as some other compounds, and its effects may not be as long-lasting as other compounds.

Future Directions

There are a number of potential future directions for the use of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide. It could be further studied as an analgesic, anti-inflammatory, and anti-convulsant agent. It could also be studied as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide could be further studied as a potential agent for the treatment of cancer, as an antioxidant, and as a potential agent for the treatment of metabolic disorders. Finally, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide could be further studied for its potential to act as a neuroprotective agent, which could potentially be used to protect neurons from damage caused by oxidative stress.

properties

IUPAC Name

3-(2-oxopyridin-1-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.BrH/c10-7-3-1-2-5-9(7)6-4-8(11)12;/h1-3,5H,4,6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDWIAFPYJIWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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